1H,4H,5H-benzo[g]indole-3-carboxylic acid
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Overview
Description
1H,4H,5H-benzo[g]indole-3-carboxylic acid is a complex organic compound belonging to the indole family. Indoles are known for their diverse biological activities and are found in many natural products and pharmaceuticals
Mechanism of Action
Target of Action
Indole derivatives, such as 1H,4H,5H-benzo[g]indole-3-carboxylic acid, have been found to bind with high affinity to multiple receptors . These compounds are known to interact with a variety of targets, playing a significant role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have shown inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . They are involved in various biochemical pathways, affecting downstream effects. For example, indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants .
Result of Action
The molecular and cellular effects of this compound’s action depend on its specific targets and mode of action. For example, some indole derivatives have shown anti-inflammatory activity . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H,4H,5H-benzo[g]indole-3-carboxylic acid typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones under acidic conditions. Another approach is the Biltz synthesis, which uses aniline derivatives and aldehydes in the presence of a strong acid.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to ensure efficiency and safety. The use of automated synthesis platforms can help in scaling up the production while maintaining the purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: 1H,4H,5H-benzo[g]indole-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
1H,4H,5H-benzo[g]indole-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: Indole derivatives are known for their biological activity, and this compound is no exception. It can be used in the study of enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antioxidant, and anticancer agent.
Industry: It can be used in the development of new materials and as a precursor for various industrial chemicals.
Comparison with Similar Compounds
Indole-3-acetic acid
Tryptophan
3-bromo-1H-indole
Properties
CAS No. |
132288-31-4 |
---|---|
Molecular Formula |
C13H11NO2 |
Molecular Weight |
213.2 |
Purity |
95 |
Origin of Product |
United States |
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